molecular formula C15H12INO3 B311707 Methyl 2-[(4-iodobenzoyl)amino]benzoate

Methyl 2-[(4-iodobenzoyl)amino]benzoate

Cat. No.: B311707
M. Wt: 381.16 g/mol
InChI Key: WQUXNUIYOWVDFL-UHFFFAOYSA-N
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Description

Methyl 2-[(4-iodobenzoyl)amino]benzoate is a benzoate derivative featuring an amide linkage between the methyl anthranilate core and a 4-iodobenzoyl group. This compound’s structure is characterized by the presence of iodine, a heavy halogen, which imparts distinct electronic and steric properties. The iodine substituent likely enhances electrophilicity and influences intermolecular interactions, making it relevant for applications in medicinal chemistry or materials science .

Properties

Molecular Formula

C15H12INO3

Molecular Weight

381.16 g/mol

IUPAC Name

methyl 2-[(4-iodobenzoyl)amino]benzoate

InChI

InChI=1S/C15H12INO3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18)

InChI Key

WQUXNUIYOWVDFL-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)I

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name (CAS/Ref.) Substituents Synthesis Method Key Physical Properties Spectral Data Highlights
Methyl 2-[(4-iodobenzoyl)amino]benzoate 4-Iodobenzoyl amide Likely amide coupling Data not provided in evidence Expected IR: C=O (amide/ester), C-I stretch; NMR: aromatic protons, iodobenzoyl signals
Methyl 2-[(4-Methylpentan-2-yl)amino]benzoate (28, ) 4-Methylpentan-2-yl amino Condensation of methyl anthranilate with ketones Yellow solid; m.p. and density not specified IR: N-H stretch, ester C=O; NMR: alkyl chain signals
Methyl 2-[(4-Methoxy-4-oxobutyl)amino]benzoate (29, ) 4-Methoxy-4-oxobutyl amino Reaction with methyl acetoacetate Colorless liquid; IR: ester/ketone C=O NMR: Methoxy (δ 3.6–3.8), butyl chain protons
Methyl 2-((4-((3,4-dichlorophenyl)thio)-3-nitrobenzyl)amino)benzoate (43d, ) 3-Nitro, 3,4-dichlorophenylthio Nucleophilic substitution with thiol Yellow solid; 78% yield; m.p. not reported NMR: Aromatic protons (δ 7.5–8.3), nitro group shifts
Methyl 4-acetamido-2-hydroxybenzoate () 4-Acetamido, 2-hydroxy Acetylation of methyl 4-aminosalicylate High m.p. due to H-bonding (hydroxy group) IR: O-H, amide N-H; NMR: hydroxy (δ 5–6), acetamido (δ 2.1)
Methyl 2-Methoxy-4-[(4-methoxyphenyl)amino]benzoate () 2-Methoxy, 4-(4-methoxyphenyl)amino Multi-step aromatic substitution Solid; CAS 1644060-61-6 NMR: Methoxy (δ 3.8–3.9), aromatic amine protons

Key Observations:

  • Solubility : Bulky substituents like iodobenzoyl may reduce solubility in polar solvents relative to smaller groups (e.g., methoxy in ).
  • Thermal Stability : Hydroxy or nitro groups () enhance intermolecular interactions (H-bonding, dipole-dipole), likely increasing melting points compared to the target compound .

Spectral and Crystallographic Analysis

  • IR Spectroscopy : The target compound’s IR spectrum would show ester C=O (~1740 cm⁻¹) and amide C=O (~1660 cm⁻¹), with a distinct C-I stretch (~500 cm⁻¹). Analogs like compound 29 () exhibit additional ketone C=O peaks (~1710 cm⁻¹) .
  • NMR : The iodobenzoyl group would deshield adjacent aromatic protons (δ 7.5–8.5), similar to nitro-substituted compound 43d (δ 8.29 for aromatic protons) .

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